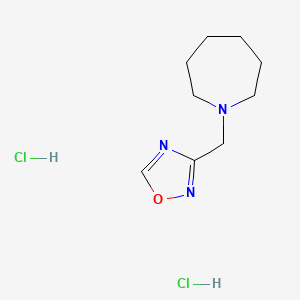

3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azepane, also known as hexahydro-1H-pyridine, is a seven-membered heterocyclic compound with one nitrogen atom . Compounds with an azepane ring, like the one you mentioned, are often used in medicinal chemistry due to their ability to mimic bioactive peptides .

Synthesis Analysis

The synthesis of azepane derivatives can be complex and often involves multiple steps. Unfortunately, without specific literature or patents describing the synthesis of “3-(Azepan-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve an azepane ring attached to an oxadiazole ring via a methylene (-CH2-) bridge. The dihydrochloride indicates that the compound is a salt with two chloride ions .Chemical Reactions Analysis

The reactivity of “this compound” would depend on the specific functional groups present in the molecule. Azepanes can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it would be a solid under normal conditions, given that it’s a salt .Mechanism of Action

Target of Action

Similar compounds have been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation cycle where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.

Advantages and Limitations for Lab Experiments

AOD has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potent biological activity. However, there are also limitations to its use, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for AOD research, including:

1. Development of novel AOD derivatives with improved biological activity and pharmacokinetic properties.

2. Investigation of the potential therapeutic applications of AOD in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases.

3. Elucidation of the exact mechanism of action of AOD and its downstream signaling pathways.

Conclusion:

In conclusion, AOD is a promising compound that has shown significant potential in various scientific fields. Its ease of synthesis, low toxicity, and potent biological activity make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of AOD involves the reaction of 1,2,4-oxadiazole-5-carboxylic acid with azepane and thionyl chloride. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt of AOD. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

AOD has been extensively studied for its potential application in various scientific fields. It has shown promising results in the following areas:

1. Antimicrobial Activity: AOD has been found to exhibit potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

2. Anticancer Activity: AOD has been shown to possess anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro.

3. Anti-inflammatory Activity: AOD has been found to exhibit significant anti-inflammatory activity, reducing inflammation in various animal models.

Properties

IUPAC Name |

3-(azepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-2-4-6-12(5-3-1)7-9-10-8-13-11-9;;/h8H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOWHWKXBOPMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NOC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852587.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-tert-butylpyrazole-3-carboxamide](/img/structure/B2852588.png)

![N-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2852592.png)

![N-(1-phenylethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2852594.png)

![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2852598.png)

![N-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2852600.png)

![2-Chloro-N-[2-(N,3-dimethylanilino)ethyl]acetamide](/img/structure/B2852603.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2852604.png)